molecular formula C7H3F3INO2 B13358102 4-Iodo-6-(trifluoromethyl)nicotinic acid

4-Iodo-6-(trifluoromethyl)nicotinic acid

Cat. No.: B13358102
M. Wt: 317.00 g/mol
InChI Key: CRQLQAMOMNOYSC-UHFFFAOYSA-N
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Description

4-Iodo-6-(trifluoromethyl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of an iodine atom at the 4-position and a trifluoromethyl group at the 6-position on the nicotinic acid ring

Preparation Methods

The synthesis of 4-Iodo-6-(trifluoromethyl)nicotinic acid can be achieved through several routes. One common method involves the acylation of vinyl ethyl ether with trifluoroacetyl chloride in the presence of a catalyst such as triethylamine or pyridine. The reaction is carried out at temperatures ranging from -10 to 30°C for 3 to 7 hours . Another method involves the condensation of 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate under alkaline conditions, followed by cyclization and hydrolysis . These methods are advantageous due to their simplicity, high yield, and suitability for industrial production.

Chemical Reactions Analysis

4-Iodo-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common reagents used in these reactions include palladium chloride, copper chloride, and various bases and acids . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Iodo-6-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

4-Iodo-6-(trifluoromethyl)nicotinic acid can be compared with other similar compounds such as:

The presence of both the iodine and trifluoromethyl groups in this compound makes it unique and valuable for specific applications where these functional groups are advantageous.

Properties

Molecular Formula

C7H3F3INO2

Molecular Weight

317.00 g/mol

IUPAC Name

4-iodo-6-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H3F3INO2/c8-7(9,10)5-1-4(11)3(2-12-5)6(13)14/h1-2H,(H,13,14)

InChI Key

CRQLQAMOMNOYSC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)C(=O)O)I

Origin of Product

United States

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